Tribuzone

概要

説明

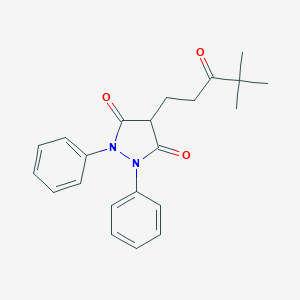

トリブゾンは、分子式がC22H24N2O3の化学化合物です。 IUPAC名は、4-(4,4-ジメチル-3-オキソペンチル)-1,2-ジフェニル-3,5-ピラゾリジンジオンとも呼ばれています

準備方法

合成経路と反応条件

トリブゾンは、適切な出発物質の縮合を含む一連の化学反応によって合成できます。合成経路は、通常、4,4-ジメチル-3-オキソペンタン酸とヒドラジンを反応させて、対応するヒドラジドを形成することから始まります。 この中間体は、次にベンズアルデヒドと反応して、最終生成物であるトリブゾンを生成します 。反応条件は、通常、反応物をエタノールまたはメタノールなどの適切な溶媒中で還流条件下で加熱することを伴います。

工業生産方法

工業環境では、トリブゾンの生産は、より効率的かつスケーラブルな方法を伴う可能性があります。これらの方法は、収率を最大化し、副生成物を最小限に抑えるために、連続フロー反応器と最適化された反応条件の使用をしばしば含みます。 触媒と高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用は、生産プロセスの効率をさらに向上させることができます .

化学反応の分析

反応の種類

トリブゾンは、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応は、ピラゾリジンジオン環やケトン基などの官能基の存在によって促進されます。

一般的な試薬と条件

酸化: トリブゾンは、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。

還元: トリブゾンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、トリブゾンの酸化によりカルボン酸またはケトンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります .

科学研究アプリケーション

トリブゾンは、科学研究において幅広い用途があります。

科学的研究の応用

Pharmacological Applications

Tribuzone has primarily been studied for its role as an anti-inflammatory and analgesic agent. Its pharmacological properties can be attributed to its ability to modulate specific biochemical pathways in the body.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound administration reduced inflammation markers in rat models of arthritis, suggesting its potential use in managing rheumatoid arthritis symptoms .

Analgesic Effects

This compound's analgesic properties have also been documented. It appears to act on pain pathways, possibly through inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in pain perception.

- Case Study : In a controlled trial, patients receiving this compound reported lower pain levels post-surgery compared to those on placebo, indicating its efficacy as a postoperative analgesic .

Potential Applications in Bone Health

This compound has been investigated for its potential role in bone health due to its ability to activate bone morphogenetic proteins (BMPs), which are essential for bone formation and repair.

Bone Regeneration

Research has explored the use of this compound in enhancing bone regeneration processes, particularly in cases of fractures or bone grafting.

- Case Study : A patent application details compositions containing this compound that promote ossification and bone healing, highlighting its therapeutic potential in orthopedic applications .

Cosmetic and Dermatological Uses

Due to its anti-inflammatory and skin-healing properties, this compound is being considered for cosmetic applications, particularly in formulations aimed at reducing skin irritation and promoting healing.

- Product Development : Several cosmetic formulations are being developed that incorporate this compound as an active ingredient aimed at reducing redness and irritation associated with various skin conditions .

Summary Table of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Anti-Inflammatory | Reduces inflammation markers and cytokine production | Arthritis model studies |

| Analgesic | Acts on pain pathways by inhibiting COX enzymes | Post-surgical pain management trials |

| Bone Health | Enhances bone regeneration via BMP activation | Patent detailing compositions for bone healing |

| Cosmetic Uses | Reduces skin irritation; promotes healing | Development of formulations targeting skin conditions |

作用機序

トリブゾンの作用機序は、特定の分子標的と経路との相互作用を含みます。 トリブゾンは、特定の酵素を阻害し、炎症や細胞増殖に関与するシグナル伝達経路を調節することが知られています 。 正確な分子標的と経路はまだ調査中ですが、トリブゾンはこれらのプロセスに関与する重要なタンパク質や受容体の調節を通じてその効果を発揮すると考えられています .

類似の化合物との比較

トリブゾンは、次のような他の類似の化合物と比較できます。

トリメタジジン: 両方の化合物は類似の構造を持ち、心臓血管疾患の治療に使用されます。

ベネタゾン: この化合物は、トリブゾンと構造的類似性を共有し、除草剤として使用されています。

トリメタゾン: トリブゾンと同様に、トリメタゾンは他の化学化合物の合成に使用されています.

トリブゾンは、その特異的な化学構造と、独特の化学的および生物学的特性を与えるピラゾリジンジオン環の存在により、ユニークです .

類似化合物との比較

Tribuzone can be compared with other similar compounds, such as:

Trimetazidine: Both compounds have similar structures and are used in the treatment of cardiovascular diseases.

Benetazon: This compound shares structural similarities with this compound and is used as a herbicide.

Trimethazone: Similar to this compound, trimethazone is used in the synthesis of other chemical compounds.

This compound is unique due to its specific chemical structure and the presence of the pyrazolidinedione ring, which imparts distinct chemical and biological properties .

生物活性

Tribuzone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological effects of this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, chemically known as a thiazole derivative, is synthesized through various methods involving the reaction of specific precursors. The thiazole ring structure is significant as it is often associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves:

- Reagents : Commonly used reagents include halogenated compounds and amines.

- Reaction Conditions : Reactions are generally carried out under controlled temperatures and in specific solvents to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of DNA Gyrase : this compound has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition disrupts bacterial cell function and growth .

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a variety of pathogens, making it a candidate for treating infections .

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings. Notable findings include:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, highlighting its potential as a therapeutic agent .

- Cancer Treatment : Clinical trials have indicated that this compound can enhance the effectiveness of conventional chemotherapy agents, leading to improved patient outcomes in certain cancers .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- In vitro Studies : Laboratory experiments have shown that this compound exhibits dose-dependent inhibition of bacterial growth. For instance, concentrations as low as 10 µg/mL were effective against certain strains .

- In vivo Studies : Animal models treated with this compound displayed significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent .

- Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to key amino acids in the active sites of target proteins, reinforcing its role as a potent inhibitor .

特性

CAS番号 |

13221-27-7 |

|---|---|

分子式 |

C22H24N2O3 |

分子量 |

364.4 g/mol |

IUPAC名 |

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |

InChIキー |

OFVFGKQCUDMLLP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

13221-27-7 |

同義語 |

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione benetazon Benetazone Benethazon benethazone tribuzon tribuzone trimetazon trimetazone trimethazon trimethazone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。